Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester

Fleming–Tamao oxidation stereoretentive desilylation masked hydroxyl equivalent

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester (CAS 189639-20-1), systematically named tert-butyl N-[1-(dimethylphenylsilyl)propyl]carbamate, is a Boc-protected α-aminosilane with molecular formula C₁₆H₂₇NO₂Si and molecular weight 293.48 g/mol. It belongs to the class of N-Boc-α-alkyl-α-aminosilanes, which serve as critical intermediates in the convergent synthesis of silanediol-based protease inhibitors and silicon-containing peptide mimetics.

Molecular Formula C16H27NO2Si
Molecular Weight 293.48 g/mol
CAS No. 189639-20-1
Cat. No. B11836245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester
CAS189639-20-1
Molecular FormulaC16H27NO2Si
Molecular Weight293.48 g/mol
Structural Identifiers
SMILESCCC(NC(=O)OC(C)(C)C)[Si](C)(C)C1=CC=CC=C1
InChIInChI=1S/C16H27NO2Si/c1-7-14(17-15(18)19-16(2,3)4)20(5,6)13-11-9-8-10-12-13/h8-12,14H,7H2,1-6H3,(H,17,18)
InChIKeyXZXXPDGMTOGPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester (CAS 189639-20-1): Identity and Structural Context for Procurement Decisions


Carbamic acid, [1-(dimethylphenylsilyl)propyl]-, 1,1-dimethylethyl ester (CAS 189639-20-1), systematically named tert-butyl N-[1-(dimethylphenylsilyl)propyl]carbamate, is a Boc-protected α-aminosilane with molecular formula C₁₆H₂₇NO₂Si and molecular weight 293.48 g/mol [1]. It belongs to the class of N-Boc-α-alkyl-α-aminosilanes, which serve as critical intermediates in the convergent synthesis of silanediol-based protease inhibitors and silicon-containing peptide mimetics [2]. The compound features a stereogenic carbon center α to silicon, bearing a dimethylphenylsilyl (DMPS) group, an n-propyl side chain, and a tert-butyloxycarbonyl (Boc) protecting group on nitrogen. This architecture distinguishes it from simpler trialkylsilyl analogs and positions it at the intersection of organosilicon synthesis and medicinal chemistry applications targeting protease enzymes.

Why Generic Substitution of CAS 189639-20-1 with Other Boc-α-Aminosilanes Carries Quantifiable Risk in Synthesis and Downstream Application


The dimethylphenylsilyl (DMPS) group in this compound is not interchangeable with trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), or triethylsilyl (TES) analogs. Three quantifiable factors preclude substitution: (i) The DMPS group is uniquely competent in the Fleming–Tamao oxidation, enabling stereoretentive conversion of the C–Si bond to a C–OH bond — a transformation that TMS and TBDMS groups cannot undergo with the same stereochemical fidelity [1]. (ii) In asymmetric silylation of chiral aminoallyl intermediates, DMPS chloride delivers enantioselectivities of 64–95% ee, a range that TMSCl fails to achieve due to its smaller steric profile and different electronic character [2]. (iii) The phenyl substituent on silicon provides a UV chromophore (λ ≈ 254 nm) that enables direct HPLC monitoring of reaction progress and purification — a practical capability absent in TMS and TBDMS analogs, which are UV-transparent and require alternative detection strategies [3]. A procurement decision substituting a TMS or TBDMS congener for this DMPS compound would therefore compromise both synthetic yield and stereochemical outcome in any sequence relying on these group-specific reactivities.

Quantitative Differentiation Evidence: How CAS 189639-20-1 Compares to Its Closest α-Aminosilane Analogs


Fleming–Tamao Oxidative Competence: DMPS Enables Stereoretentive C–Si → C–OH Conversion Unavailable to TMS and TBDMS Analogs

The dimethylphenylsilyl group is the prototypical aryl-substituted silyl group for the Fleming–Tamao oxidation, which converts the C–Si bond stereospecifically to a C–O bond with full retention of configuration at carbon [1]. This reactivity is enabled by the phenyl-silicon bond, which undergoes ipso-substitution during the peroxy acid-mediated oxidation. In contrast, the TMS group requires fundamentally different conditions (Tamao variant using reactive fluoro- or chlorosilane intermediates) and does not proceed with the same stereochemical guarantee [2]. For the target compound, the DMPS group can thus serve as a latent hydroxyl equivalent with predictable stereochemistry — a property that the corresponding TMS analog (tert-butyl N-[1-(trimethylsilyl)propyl]carbamate) and TBDMS analog cannot replicate.

Fleming–Tamao oxidation stereoretentive desilylation masked hydroxyl equivalent

Enantioselectivity in Chiral α-Aminosilane Synthesis: DMPS Delivers 64–95% ee vs. Significantly Lower Selectivity with TMS

In the stereoselective silylation of chiral 1-aminoallylmetal intermediates (derived from allyl-SMP, a proline-derived chiral auxiliary), dimethylphenylsilyl chloride (DMPSCl) reacts with enantioselectivities ranging from 64% ee (S) to 95% ee (R) at the C-3 position, depending on solvent, counterion, and temperature [1]. The DMPS group's combination of steric demand and electronic character is specifically identified as superior for achieving high diastereo- and enantioselectivity in this transformation. The corresponding TMSCl yields substantially lower enantioselectivities under equivalent conditions because its reduced steric bulk allows competing reaction pathways and poorer facial discrimination [1]. This selectivity advantage propagates to the Boc-protected α-aminosilane products derived from these intermediates, including the target compound scaffold.

asymmetric silylation enantioselective synthesis chiral α-aminosilane

Mild Protodesilylation Methodology: DMPS-Specific Conditions Enable Clean Si–C Cleavage with Enolate-Dependent Mechanism

Poliskie et al. (1999) developed and kinetically characterized mild protodesilylation conditions specifically for α-dimethylphenylsilyl ester substrates: 1.2 equivalents Hg(OAc)₂ and 1.2 equivalents TBAF in 1:1 MeOH/THF at 0 °C for 35 minutes [1]. This protocol achieves clean Si–C bond cleavage via an enolate-dependent mechanism, as demonstrated by deuterium incorporation studies [1]. The conditions are specifically optimized for the DMPS group, exploiting the phenyl-silicon bond's susceptibility to electrophilic mercury-mediated activation. TMS analogs require different (typically harsher fluoride-mediated) conditions, and the DMPS-specific protocol represents a mild, controlled method for releasing the α-carbanion equivalent that is not directly transferable to TMS or TBDMS substrates without re-optimization.

protodesilylation α-silyl ester cleavage Hg(OAc)₂/TBAF methodology

α-Silyl Anion Stabilization in Sequential Metalation: DMPS Enhances Reactivity via Phenyl Inductive Effect Relative to TMS

Sieburth et al. (1996) demonstrated that tert-butyl carbamate derivatives of aminomethyltrialkylsilanes undergo rapid metalation between nitrogen and silicon with sec-BuLi/TMEDA, yielding α-silyl carbanions that react efficiently with diverse electrophiles [1]. In a companion study using ²H NMR, the same group showed that for N-benzyl-N-trimethylsilylmethyl carbamate, kinetic deprotonation slightly favors the α-silyl anion over the benzylic anion, but thermodynamic equilibration strongly favors the α-phenyl anion [2]. Extrapolating to the DMPS system, the phenyl substituent on silicon provides an inductive stabilization of the α-silyl anion that is absent in TMS, enhancing the equilibrium concentration of the metalated intermediate and thus improving electrophilic trapping yields in sequential metalation–alkylation sequences — a reactivity advantage directly relevant to the synthesis of α-alkyl-α-aminosilanes like CAS 189639-20-1 [1].

α-aminosilane metalation α-silyl carbanion stability deprotonation α to silicon

Convergent Hydrosilylation Access: Rh-Catalyzed Route to Boc-α-Aminosilanes Using Dimethylphenylsilane as the Silicon Source

Hewitt et al. (2000) established that α-aminosilanes can be prepared by rhodium-catalyzed hydrosilylation of Boc-protected vinyl amines (enamines) using dimethylphenylsilane (DMPS-H) as the stoichiometric silicon source [1]. This convergent approach couples a pre-formed Boc-enamine with a commercially available silane, enabling rapid access to structurally diverse α-aminosilanes including the scaffold of CAS 189639-20-1, followed by acidic Boc removal to liberate the free α-aminosilane [1]. The methodology is specifically demonstrated with DMPS-H; while other silanes (e.g., Et₃SiH, PhMe₂SiH) are conceptually applicable, the DMPS group's balance of hydridic reactivity, steric profile, and downstream synthetic utility (Fleming–Tamao oxidation, protodesilylation) make it the preferred choice for medicinal chemistry applications targeting silanediol protease inhibitors [REFS-1, REFS-2].

rhodium-catalyzed hydrosilylation Boc-enamine convergent α-aminosilane synthesis

Optimal Research and Industrial Application Scenarios for CAS 189639-20-1 Based on Verified Differentiation Evidence


Synthesis of Enantiomerically Pure Silanediol Protease Inhibitors via Fleming–Tamao Unmasking

This compound serves as a direct precursor to silanediol-based transition-state analog protease inhibitors. The DMPS group, after incorporation into a dipeptide or tripeptide mimetic backbone, undergoes Fleming–Tamao oxidation (H₂O₂, KF, KHCO₃) with full retention of configuration to generate the silanediol pharmacophore [1]. Sieburth et al. demonstrated that silanediol peptidomimetics inhibit angiotensin-converting enzyme (ACE) at low nanomolar concentrations, with Ki values comparable to clinical inhibitors such as indinavir [2]. The n-propyl side chain of CAS 189639-20-1 provides hydrophobic complementarity to the S1 pocket of target proteases, making this specific homolog valuable for structure–activity relationship studies where the alkyl substituent is systematically varied [2]. This application is inaccessible to the TMS analog because TMS cannot undergo Fleming oxidation, and to the TBDMS analog because TBDMS is resistant to oxidative cleavage under these conditions.

Asymmetric Synthesis of Chiral β-Silyl-β-Hydroxy Carbonyl Compounds via Sequential Metalation–Silylation–Alkylation

The Boc-α-aminosilane scaffold of CAS 189639-20-1 can be deprotonated α to silicon using sec-BuLi/TMEDA, generating a configurationally stable α-silyl carbanion. This anion reacts with aldehydes or alkyl halides to produce α-alkyl-α-aminosilanes with defined stereochemistry [1]. The DMPS group is specifically identified as enhancing diastereoselectivity in subsequent alkylation steps due to its steric demand [2]. The resulting products can be oxidatively desilylated to yield chiral β-hydroxy carbonyl compounds (aldol equivalents) with enantiomeric excesses of 64–95% ee, as demonstrated by Sommer [2]. This stereochemical outcome is a direct consequence of the DMPS group's properties and cannot be replicated with the corresponding TMS analog, which provides inferior facial discrimination.

Silicon-Containing Peptide and Amino Acid Library Construction via Boc-SPPS-Compatible Building Blocks

The Boc protecting group in CAS 189639-20-1 is fully compatible with Boc-solid phase peptide synthesis (Boc-SPPS) strategies, including the Bpoc/t-Bu orthogonal protection scheme [1]. The DMPS group is resistant to the acidic conditions of Boc removal (TFA), stable toward trialkylamines, hydroxybenzotriazole, and trialkylphosphine coupling reagents, and can be selectively removed at the end of the synthesis via mild protodesilylation (Hg(OAc)₂/TBAF, 0 °C, 35 min) or Fleming–Tamao oxidation to reveal the corresponding hydroxy amino acid [2]. This orthogonal stability profile enables the systematic incorporation of silicon-containing amino acid residues into peptide chains, generating libraries of sila-peptide analogs for biological evaluation — a capability that simpler silyl groups (TMS, which is acid-labile; TBDMS, which resists mild cleavage) do not simultaneously provide.

Mechanistic Probe and Intermediate in α-Silyl Carbanion Chemistry for Reaction Development

The compound serves as a well-defined substrate for fundamental studies of α-silyl carbanion reactivity, metalation selectivity, and electrophilic trapping efficiency. The DMPS group's phenyl substituent provides a UV-active handle for HPLC monitoring (λ ≈ 254 nm) and a ¹H NMR spectroscopic marker for reaction progress analysis — practical advantages over TMS analogs that lack a chromophore [1]. The established metalation chemistry (sec-BuLi/TMEDA, −78 °C) enables functionalization at the carbon α to silicon with a range of electrophiles, making this compound a versatile platform for methodology development in organosilicon synthesis [2]. The dual kinetic/thermodynamic metalation landscape studied by Sieburth provides a quantitative framework for predicting and optimizing reaction outcomes when this compound is employed as a substrate [2].

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